![molecular formula C18H15N5OS B2994253 7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-72-5](/img/structure/B2994253.png)
7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
7-(Benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the triazolopyrimidine family and has been synthesized using different methods.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored the synthesis and structural characterization of triazolopyrimidine derivatives, emphasizing their potential as antimicrobial agents. For instance, Okazaki et al. (2015) discovered that 3,4-dihydro-2H-benzo[4,5]isothiazolo[2,3-a]pyrimidine derivatives, closely related to the chemical structure of interest, exhibit antiviral activity against HIV-1 infection. This novel scaffold was identified to improve anti-HIV activity with the introduction of hydrophobic aryl substituents, demonstrating significant potency in early stages of viral infection (Okazaki et al., 2015).
Biological Activity
The antimicrobial and antitumor properties of triazolopyrimidine derivatives have been extensively studied. Gilava et al. (2020) synthesized a series of compounds using the Biginelli protocol, which were then evaluated for their antimicrobial and antioxidant activities. This research highlights the potential of triazolopyrimidine derivatives in therapeutic applications, specifically their efficacy against microbial pathogens (Gilava et al., 2020).
Okasha et al. (2016) focused on synthesizing chromene molecules, including derivatives of 7H-benzochromenopyrimidine and 14H-benzochromenotriazolopyrimidine, to explore their antimicrobial activity. Their findings revealed that these compounds exhibited promising antibacterial activities, offering insights into the structure-activity relationships of such molecules (Okasha et al., 2016).
properties
IUPAC Name |
7-benzylsulfanyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-24-15-9-7-14(8-10-15)23-17-16(21-22-23)18(20-12-19-17)25-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWMXGYUQHKOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
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